molecular formula C17H20N2O2S B12448011 N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide

N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide

Cat. No.: B12448011
M. Wt: 316.4 g/mol
InChI Key: FTXBPTALMVLZIL-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide is an organic compound that features a benzamide core with a thiophene ring and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction, where a tert-butyl halide reacts with the amine group on the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines or alcohols.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring and benzamide core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-thiophenesulfonamide: Similar structure with a thiophene ring and tert-butyl group but different functional groups.

    N-tert-butyl-2-methoxypyridin-3-amine: Contains a pyridine ring instead of a benzamide core.

    N-tert-butyl-3-fluorobenzamide: Similar benzamide core but with a fluorine substituent instead of a thiophene ring.

Uniqueness

N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide is unique due to the combination of its benzamide core, thiophene ring, and tert-butyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide

InChI

InChI=1S/C17H20N2O2S/c1-17(2,3)19-16(21)12-6-4-7-13(10-12)18-15(20)11-14-8-5-9-22-14/h4-10H,11H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

FTXBPTALMVLZIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CS2

Origin of Product

United States

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